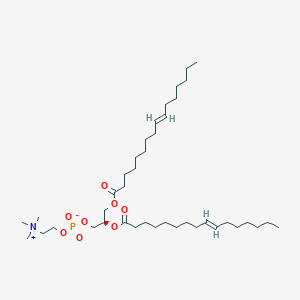
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid molecule that plays a crucial role in biological membranes. It is composed of a glycerol backbone, two hexadecenoyl fatty acid chains, and a phosphocholine head group. This compound is significant in various biological processes, including membrane fluidity and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with hexadecenoyl fatty acids, followed by the attachment of the phosphocholine group. The process can be summarized in the following steps:
Esterification: Glycerol is esterified with hexadecenoyl fatty acids in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The double bonds in the hexadecenoyl chains can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to release free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Hydrolysis: Acidic or basic conditions, as well as enzymatic catalysis, are employed for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids, glycerophosphocholine.
Substitution: Phosphocholine derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling, membrane dynamics, and lipid metabolism.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine involves its integration into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating signaling pathways and cellular responses. The phosphocholine head group plays a key role in binding to specific receptors and enzymes, facilitating various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-di-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine: Similar structure but with cis double bonds in the fatty acid chains.
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Contains saturated palmitic acid chains instead of unsaturated hexadecenoyl chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains with cis double bonds.
Uniqueness
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is unique due to the presence of trans double bonds in the hexadecenoyl chains, which confer distinct physical and chemical properties compared to its cis counterparts. This trans configuration affects the packing and fluidity of lipid bilayers, influencing membrane-associated processes.
Propriétés
IUPAC Name |
[(2R)-2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWHCUUIQMGELX-SGZUMCNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


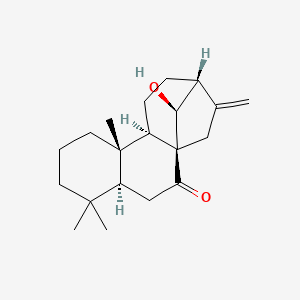

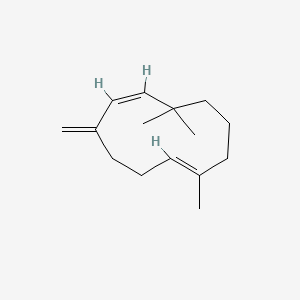

![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
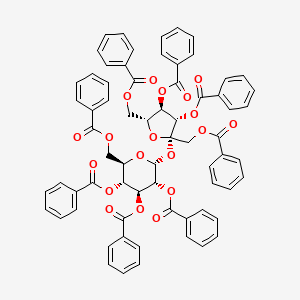
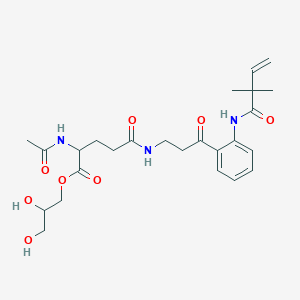
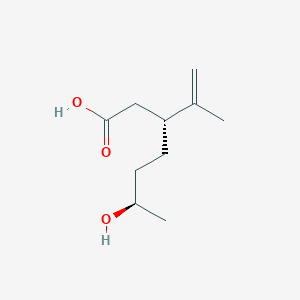
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)
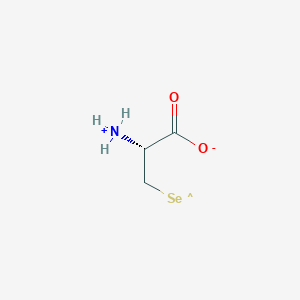
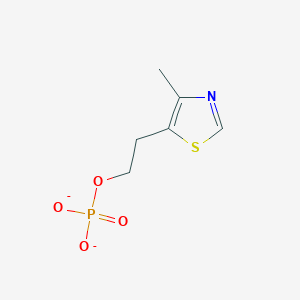
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)
![2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1261743.png)
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
